![molecular formula C20H21N3O2 B5542780 N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that have garnered interest for their biological activities and potential applications in medicinal chemistry. Research into similar compounds has focused on understanding their synthesis, molecular structure, chemical reactions, and various properties to explore their potential applications.

Synthesis Analysis

Synthesis of compounds similar to "N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide" often involves complex reactions, including the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents. A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, revealing the importance of substituent variation for optimizing biological activity (Barlow et al., 1991).

Molecular Structure Analysis

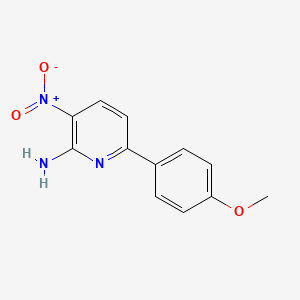

Molecular structure analysis, including X-ray crystallography, is crucial for understanding the spatial arrangement of atoms within a compound. Dyachenko and Chernega (2006) detailed the molecular and crystal structure of a substituted pyridine derivative, providing insights into the structural characteristics that might be similar to the compound of interest (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Research by Lu and Shi (2007) on pyrrolidine and tetrahydroquinoline derivatives underscores the role of Lewis acid in facilitating reactions, which could be relevant for understanding the chemical behavior of "N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide" (Lu & Shi, 2007).

Applications De Recherche Scientifique

Stereochemical Aspects and Pyrrole Formation

Research by Trofimov et al. (1991) explored the stereochemical aspects of pyrrole formation from substituted piperidin-4-one oximes and acetylene, leading to the formation of substituted pyrrolo[3,2-c]piperidines. This study highlights the importance of stereochemistry in the synthesis of complex heterocyclic compounds, which could be relevant to understanding the synthesis and applications of the compound (Trofimov et al., 1991).

Facile Synthesis Techniques

King (2007) described a facile three-step synthesis method leading to the creation of complex organic molecules, which underscores the significance of efficient synthesis routes in the development of new chemical entities for research and therapeutic applications (King, 2007).

Insecticidal Applications of Pyridine Derivatives

A study by Bakhite et al. (2014) on the synthesis and toxicity of pyridine derivatives against the cowpea aphid demonstrates the potential of pyridine and its derivatives in developing new insecticidal agents. This could suggest possible applications of related compounds in agriculture and pest control (Bakhite et al., 2014).

Structural Aspects and Properties of Isoquinoline Derivatives

Research by Karmakar et al. (2007) on the structural aspects of amide-containing isoquinoline derivatives provides insights into the molecular interactions and properties of such compounds, which can be crucial for their applications in materials science and pharmacology (Karmakar et al., 2007).

Antimicrobial Activity of Piperidinyl Isoquinolines

Zaki et al. (2019) investigated the synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, indicating the potential use of such compounds in the development of new antimicrobial agents (Zaki et al., 2019).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-isoquinolin-1-yl-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-7-8-19(25-13)17-11-23(12-18(17)22-14(2)24)20-16-6-4-3-5-15(16)9-10-21-20/h3-10,17-18H,11-12H2,1-2H3,(H,22,24)/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMZHJCZLDDVQP-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)